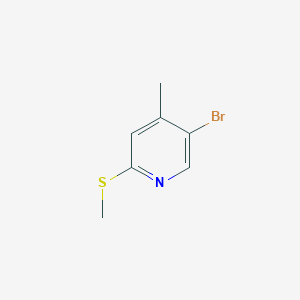

5-Bromo-4-methyl-2-(methylthio)pyridine

Description

BenchChem offers high-quality 5-Bromo-4-methyl-2-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNACZYKCKSTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-4-methyl-2-(methylthio)pyridine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-4-methyl-2-(methylthio)pyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in drug development who work with this compound.

Understanding the Hazard Profile

5-Bromo-4-methyl-2-(methylthio)pyridine is a substituted pyridine derivative with a specific combination of functional groups that contribute to its reactivity and potential hazards.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification and Hazards

Based on available safety data, 5-Bromo-4-methyl-2-(methylthio)pyridine is classified as harmful and an irritant.[3] The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Fluorochem Safety Data Sheet[3]

The presence of a bromine atom and a methylthio group on the pyridine ring influences the compound's electronic properties and, consequently, its biological activity and potential toxicity.[1] The pyridine core itself is a common scaffold in many bioactive molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Bromo-4-methyl-2-(methylthio)pyridine is provided below.

| Property | Value |

| CAS Number | 247135-44-0 |

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | 218.11 g/mol |

| Appearance | White to light yellow or orange powder/crystal |

| Purity | ≥ 95% |

Source: Fluorochem, Chem-Impex[1][3]

Risk Assessment and Exposure Control

A systematic approach to risk assessment is paramount before commencing any work with 5-Bromo-4-methyl-2-(methylthio)pyridine. The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary engineering control for handling 5-Bromo-4-methyl-2-(methylthio)pyridine is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or aerosols. For highly sensitive operations or when handling larger quantities, a glove box may be necessary. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound. The following table outlines the minimum PPE requirements.

| Body Part | Protection | Standard | Rationale |

| Hands | Chemical-resistant gloves (Nitrile rubber) | EN 374 | Prevents skin contact and irritation.[4] |

| Eyes | Safety glasses with side-shields or goggles | EN 166 / OSHA 29 CFR 1910.133 | Protects eyes from dust particles and splashes.[5] |

| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination. |

| Respiratory | N95 dust mask or higher | NIOSH/MSHA or EN 149 approved | Required if handling outside of a fume hood or if dust formation is significant.[5] |

Standard Operating Procedures for Safe Handling

The following protocols are designed to provide a framework for the safe handling of 5-Bromo-4-methyl-2-(methylthio)pyridine in a laboratory setting.

Weighing and Transferring

This workflow minimizes the risk of inhalation and skin contact during the weighing and transfer of the solid compound.

Caption: Step-by-step workflow for weighing and transferring solid 5-Bromo-4-methyl-2-(methylthio)pyridine.

Storage

Proper storage is essential to maintain the stability of 5-Bromo-4-methyl-2-(methylthio)pyridine and prevent accidents.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

-

Segregation: Store separately from incompatible materials.

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention if symptoms persist.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[4][5] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][5] |

Accidental Release Measures

In the case of a spill, trained personnel should handle the cleanup.

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spillage. Do not let the chemical enter drains.[6]

-

Absorb: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4][5]

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing 5-Bromo-4-methyl-2-(methylthio)pyridine must be treated as hazardous waste.

-

Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container.

-

Contaminated Materials: Dispose of contaminated PPE, weighing paper, and other materials in a separate, labeled solid hazardous waste container.[4][5]

Disposal must be in accordance with all local, regional, and national regulations.[4] Do not dispose of down the drain.[5]

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a valuable research chemical. However, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

PubChem. Compound Summary: 2-Amino-5-bromo-4-methylpyridine. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyridine for Advanced Research Applications

Introduction

5-Bromo-4-methyl-2-(methylthio)pyridine is a substituted pyridine derivative that has emerged as a crucial building block for researchers in medicinal chemistry and agrochemical synthesis. Its unique trifunctional structure, featuring a reactive bromine atom, a directing methylthio group, and a stabilizing methyl group on the pyridine core, offers significant synthetic versatility. This guide provides an in-depth analysis of its commercial availability, chemical properties, synthesis, and applications, tailored for scientists and professionals in drug development.

The strategic placement of the bromo-substituent makes it an excellent handle for a variety of cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of diverse functionalities to build complex molecular architectures.[1][2] The methylthio group, in turn, can be further manipulated, for instance, through oxidation to sulfoxides or sulfones, to modulate the electronic properties and biological activity of the final compounds. The pyridine nucleus itself is a well-established pharmacophore found in numerous natural products and approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[3]

Key Chemical Properties:

-

Molecular Formula: C₇H₈BrNS

-

Molecular Weight: 218.11 g/mol

-

CAS Number: 247135-44-0[4]

-

Appearance: Typically an off-white to yellow solid

Commercial Availability and Procurement

5-Bromo-4-methyl-2-(methylthio)pyridine is readily available from several specialized chemical suppliers, primarily for research and development purposes. It is not intended for medical or direct consumer use.[5] Purity levels are generally high, often exceeding 95%, which is suitable for most synthetic applications. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to confirm lot-specific purity and identity.

Below is a summary of representative commercial suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendors.

| Supplier | Product Code | Purity | Available Pack Sizes |

| Fluorochem | F632248 | 95+% | 1 g, 5 g |

| CP Lab Safety | - | 95+% | 100 mg |

Note: This table is illustrative and not exhaustive. Researchers should consult various supplier catalogs for the most current information.

Synthesis and Mechanistic Considerations

While specific, detailed synthesis procedures for 5-Bromo-4-methyl-2-(methylthio)pyridine are proprietary to commercial suppliers, a plausible synthetic route can be conceptualized from established pyridine chemistry. A common strategy involves the construction and subsequent functionalization of the pyridine ring. The workflow below illustrates a potential synthetic pathway, starting from a readily available precursor.

The rationale behind such a multi-step synthesis is to introduce the functional groups in a controlled, regioselective manner. For instance, the introduction of the methylthio group often precedes bromination to direct the electrophilic bromine to the desired position on the electron-rich pyridine ring.

Caption: A conceptual workflow for the synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine.

Applications in Research and Drug Development

The primary value of 5-Bromo-4-methyl-2-(methylthio)pyridine lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure is a key component in scaffolds designed to target a range of diseases.

1. Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a starting point for developing molecules that can compete for the ATP-binding site of kinases, which are crucial targets in oncology and inflammatory diseases.[1]

2. Agrochemicals: The structural motifs present in this molecule are also relevant in the design of novel pesticides and herbicides. The pyridine ring system is known to confer biological activity, and modifications enabled by the bromo- and methylthio- groups can be used to optimize efficacy and selectivity.[1][6]

3. Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.[2]

The following diagram illustrates the central role of this compound as a synthetic building block.

Caption: Synthetic utility of 5-Bromo-4-methyl-2-(methylthio)pyridine in generating diverse molecular scaffolds.

Spectroscopic Characterization and Quality Control

Confirmation of the identity and purity of 5-Bromo-4-methyl-2-(methylthio)pyridine is essential before its use in synthesis. This is typically achieved through a combination of spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected data can be inferred from its structure and from analyses of similar compounds.[2]

Experimental Protocol: Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Objective: To confirm the proton environment and structural integrity.

-

Method: A sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Expected Signals:

-

Two distinct singlets or doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

-

A singlet around 2.5 ppm for the methylthio (S-CH₃) protons.

-

A singlet around 2.3 ppm for the methyl (Ar-CH₃) protons.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Objective: To identify all unique carbon atoms in the molecule.

-

Method: A more concentrated sample in a deuterated solvent is used.

-

Expected Signals: Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the two methyl carbons and the five carbons of the pyridine ring.

-

-

MS (Mass Spectrometry):

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Method: Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are used.

-

Expected Result: A molecular ion peak [M+H]⁺ at m/z 218/220, showing a characteristic isotopic pattern for a molecule containing one bromine atom.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Objective: To identify characteristic functional group vibrations.

-

Method: The solid sample is analyzed as a KBr pellet or using an ATR accessory.[7]

-

Expected Bands: C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching vibrations.

-

Safe Handling and Storage

Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel. This information is derived from safety data sheets (SDS) for structurally related pyridine compounds.[4][8][9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a commercially accessible and highly valuable reagent for chemical researchers. Its well-defined structure provides multiple avenues for synthetic elaboration, making it a key building block in the discovery and development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, availability, and safe handling procedures is essential for leveraging its full synthetic potential in the laboratory.

References

-

5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

-

5-Bromo-4-methyl-2-(methylthio)pyridine, 95+ Purity%, C7H8BrNS, 100 mg - CP Lab Safety. CP Lab Safety. Available at: [Link]

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

-

5-Bromo-2-(methylthio)pyridine - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. Available at: [Link]

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. Google Patents.

-

Safety Data Sheet: Pyridine - Carl ROTH. Carl ROTH. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. MDPI. Available at: [Link]

Sources

- 1. 5-Bromo-2-(methylthio)pyridine [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-4-methyl-2-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and material properties. The targeted functionalization of the pyridine ring is therefore a critical endeavor in the development of novel pharmaceuticals and advanced materials. 5-Bromo-4-methyl-2-(methylthio)pyridine is a versatile building block, offering a reactive handle at the 5-position for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. The presence of the methyl and methylthio substituents can influence the electronic properties and reactivity of the pyridine ring, making the selection of appropriate reaction conditions paramount for successful synthesis.

This comprehensive guide provides detailed application notes and robust protocols for the most common and synthetically useful cross-coupling reactions involving 5-Bromo-4-methyl-2-(methylthio)pyridine. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the causality behind the choice of reagents and reaction parameters, ensuring a deeper understanding and facilitating troubleshooting and optimization.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, as illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Palladium Catalytic Cycle.

The choice of catalyst, ligand, base, and solvent is critical and is dictated by the nature of the coupling partners. For an electron-rich heterocycle like a substituted pyridine, the oxidative addition step can be influenced by the electronic and steric environment of the C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.

Scientific Rationale and Key Considerations

For the Suzuki-Miyaura coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine, the choice of a palladium catalyst and a suitable base is crucial for an efficient reaction. The electron-donating nature of the methyl and methylthio groups can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step. Therefore, a sufficiently active catalyst system is required.

-

Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for the Suzuki coupling of bromopyridines.[2] The phosphine ligands stabilize the palladium(0) species and facilitate the catalytic cycle.

-

Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed in a mixed solvent system with water.[2]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.

Quantitative Data: Representative Suzuki-Miyaura Couplings

While specific yield data for 5-Bromo-4-methyl-2-(methylthio)pyridine is not extensively published, the following table provides representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] This data serves as a strong predictive guide for expected outcomes with the target molecule under analogous conditions.

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 80-90 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine, the arylboronic acid, and potassium phosphate.

-

Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[3] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in many pharmaceutical agents.

Scientific Rationale and Key Considerations

The electronic properties of 5-Bromo-4-methyl-2-(methylthio)pyridine and the nature of the amine coupling partner will dictate the optimal reaction conditions.

-

Catalyst and Ligand: For the amination of electron-rich bromopyridines, a highly active catalyst system is generally required. This is often achieved by using a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand. Ligands like Xantphos or Josiphos have proven effective in facilitating the amination of challenging substrates.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.

Quantitative Data: Representative Buchwald-Hartwig Aminations

The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of bromopyridines with various amines. These conditions can be adapted for 5-Bromo-4-methyl-2-(methylthio)pyridine.

| Amine Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-90 |

| Benzylamine | Pd₂(dba)₃ / Josiphos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 75-90 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

-

5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

-

Xantphos (0.02-0.04 equiv)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and Xantphos.

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

-

Add 5-Bromo-4-methyl-2-(methylthio)pyridine, the amine, and sodium tert-butoxide.

-

Seal the Schlenk flask and thoroughly flush with argon.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.

Scientific Rationale and Key Considerations

The Sonogashira coupling provides a direct route to 5-alkynyl-4-methyl-2-(methylthio)pyridines, which are valuable intermediates in organic synthesis.

-

Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide formed during the reaction.

-

Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Other Notable Cross-Coupling Reactions

While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most frequently employed, other cross-coupling reactions can also be valuable for the functionalization of 5-Bromo-4-methyl-2-(methylthio)pyridine.

-

Heck Reaction: This reaction couples the bromopyridine with an alkene to form a substituted alkene.[5]

-

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner.

-

Negishi Coupling: This reaction employs an organozinc reagent, which can be more reactive than organoboron or organotin compounds.

The choice of a specific cross-coupling reaction will depend on the desired final product and the availability of the corresponding coupling partner.

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can effectively utilize this substrate to access novel molecules with potential applications in drug discovery and materials science. The provided protocols, based on established methodologies for similar substrates, offer a solid starting point for synthetic exploration.

References

-

Iqbal, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

Ahsan, M. J., et al. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Medicinal Chemistry Research, 24(11), 3848-3856. [Link]

-

Iqbal, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

-

Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. [Link]

-

ARKAT USA. (n.d.). Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfoniu. [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A heavy metal- and oxidant-free one-pot pyridine synthesis based on a Lewis acid-catalyzed four-component reaction. [Link]

- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.

-

Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

-

PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

Sci-Hub. (n.d.). Regioselective Synthesis of Novel 4‐Aryl‐2‐ethylthio‐7‐methyl Pyrazolo[1,5‐a]. [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

Justia Patents. (n.d.). bromination of pyridine derivatives. [Link]

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

-

Synthesis and Biological activity of new 5-Methyl-3-Oxo-N2 [5'- Carbonyl-(4'-Aryl) Pyrazol-1-yl] Pyrimidines. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

-

PubMed Central. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]

-

MDPI. (n.d.). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][6][7]triazin-6(2H)-ones and Their Antibacterial Activity. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

The Strategic Application of 5-Bromo-4-methyl-2-(methylthio)pyridine in Modern Medicinal Chemistry

Introduction: The Versatility of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, prized for its ability to engage in a multitude of biological interactions. Within this esteemed class of heterocycles, 5-Bromo-4-methyl-2-(methylthio)pyridine has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom, a directing methyl group, and a modifiable methylthio moiety—offers a rich platform for the synthesis of complex molecular architectures with potent and selective biological activities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-4-methyl-2-(methylthio)pyridine in medicinal chemistry programs. We will delve into the core principles of its reactivity, provide detailed, field-proven protocols for its chemical modification, and explore its application in the synthesis of targeted therapeutics, with a particular focus on the development of kinase inhibitors.

Core Reactivity and Strategic Considerations

The chemical personality of 5-Bromo-4-methyl-2-(methylthio)pyridine is defined by the interplay of its substituents. The bromine atom at the 5-position is the primary handle for introducing molecular diversity, being highly susceptible to palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position exerts a steric and electronic influence on the reactivity of the ring, while the methylthio group at the 2-position can be retained in the final molecule or oxidized to a sulfoxide or sulfone to modulate solubility and engage in additional hydrogen bonding interactions.

The strategic application of this building block hinges on the selective and efficient modification of the C5-bromo position. The two most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are the workhorses of modern medicinal chemistry, enabling the rapid assembly of libraries of compounds for structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Synthesis: Targeting the Tropomyosin Receptor Kinase (TRK) Family

A prominent application of pyridine and pyrimidine-based scaffolds is in the development of kinase inhibitors. The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function.[1][2] However, chromosomal rearrangements leading to gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers.[3] Consequently, the development of potent and selective TRK inhibitors has become a significant focus in oncology drug discovery.

The 5-Bromo-4-methyl-2-(methylthio)pyridine scaffold is an excellent starting point for the synthesis of TRK inhibitors. The pyridine core can serve as a hinge-binding motif, a key interaction in many kinase inhibitors, while the substituents at the 5-position can be elaborated to occupy the hydrophobic pocket of the ATP-binding site.

TRK Signaling Pathway and the Impact of Inhibition

Understanding the downstream consequences of TRK inhibition is crucial for rational drug design. Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize and autophosphorylate, triggering a cascade of intracellular signaling events.[1][2] The three major signaling pathways activated by TRK receptors are:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1]

-

The PI3K/Akt/mTOR Pathway: A critical regulator of cell survival and growth.[1]

-

The PLCγ Pathway: Which modulates intracellular calcium levels and activates protein kinase C (PKC).[1]

Inhibition of TRK activity blocks these downstream signaling cascades, leading to a reduction in tumor cell proliferation and survival.

Detailed Application Notes and Protocols

The following protocols are presented as a practical guide for the synthetic elaboration of 5-Bromo-4-methyl-2-(methylthio)pyridine. These protocols are based on established methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination on structurally related heterocyclic systems and should be considered as robust starting points for optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine with an arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.

-

Ligand: A phosphine ligand, such as SPhos or XPhos, is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance.

-

Base: A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow:

Step-by-Step Methodology:

-

To a reaction vessel, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.05 equiv) and SPhos (0.1 equiv)).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-methyl-2-(methylthio)pyridine derivative.

Self-Validating System:

-

Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be tracked by TLC or LC-MS. A successful reaction will show a single major product spot with a different Rf value than the starting material.

-

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 78 |

Note: The conditions and yields in this table are representative and may vary depending on the specific substrates and reaction scale.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of 5-Bromo-4-methyl-2-(methylthio)pyridine with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For C-N bond formation, bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos) are often superior.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.

Experimental Workflow:

Step-by-Step Methodology:

-

To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ (0.02 equiv)), the phosphine ligand (e.g., XPhos (0.08 equiv)), and sodium tert-butoxide (1.4 equiv).

-

Add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 equiv) and the desired amine (1.2 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-methyl-2-(methylthio)pyridin-5-amine derivative.

Self-Validating System:

-

Reaction Monitoring: Progress can be followed by TLC or LC-MS, observing the consumption of the starting bromide and the formation of the amine product.

-

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 90 |

| 2 | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 90 | 24 | 75 |

Note: The conditions and yields in this table are representative and may vary depending on the specific substrates and reaction scale.

Conclusion and Future Outlook

5-Bromo-4-methyl-2-(methylthio)pyridine is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient synthesis of diverse libraries of compounds. The application of this scaffold in the development of kinase inhibitors, such as those targeting the TRK family, highlights its potential for generating novel therapeutics for the treatment of cancer and other diseases. The protocols and insights provided in this document are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted medicines.

References

-

Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry, 72, 609-642. [Link]

-

Amatu, A., Sartore-Bianchi, A., & Siena, S. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. ESMO Open, 4(Suppl 2), e000572. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 11(10), 1205-1213. [Link]

-

Lan, R., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 105-115. [Link]

-

El-Gamal, M. I., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 12(1), 1-16. [Link]

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its reliability and operational simplicity under generally mild conditions.[1][3] Its profound impact is evident in its widespread application across various fields, including the synthesis of pharmaceuticals, complex natural products, and advanced organic materials.[1][2]

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in hydrogen bonding and serve as bioisosteres for other aromatic systems. The specific substrate, 5-Bromo-4-methyl-2-(methylthio)pyridine, represents a versatile building block where the bromine atom can be functionalized via cross-coupling, allowing for the introduction of diverse molecular fragments.

This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine. Beyond a mere recitation of steps, this guide delves into the causality behind the choice of reagents and conditions, offering a self-validating framework for researchers, scientists, and drug development professionals to successfully implement this critical transformation.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While the exact intermediates can be debated, the generally accepted mechanism provides a robust framework for understanding the reaction.[3]

-

The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (5-Bromo-4-methyl-2-(methylthio)pyridine) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step is reductive elimination, which expels the desired alkynylated pyridine product and regenerates the active Pd(0) catalyst.[3]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][3] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center, which is often the rate-determining step of the overall reaction.[3]

Detailed Experimental Protocol

This protocol details the coupling of 5-Bromo-4-methyl-2-(methylthio)pyridine with phenylacetylene as a representative terminal alkyne. The stoichiometry and conditions can be adapted for other alkynes.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |

| 5-Bromo-4-methyl-2-(methylthio)pyridine | ≥97% | Sigma-Aldrich | 886365-51-7 | Starting aryl halide. |

| Phenylacetylene | 98% | Sigma-Aldrich | 536-74-3 | Coupling partner. |

| Dichlorobis(triphenylphosphine)palladium(II) | 99% | Strem Chemicals | 13965-03-2 | Palladium precatalyst. Handle with care. |

| Copper(I) Iodide (CuI) | 99.99% trace metals | Sigma-Aldrich | 7681-65-4 | Co-catalyst. Store under inert gas. |

| Triphenylphosphine (PPh₃) | 99% | Acros Organics | 603-35-0 | Additional ligand. |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich | 121-44-8 | Base and solvent. Use a freshly opened bottle or distilled. |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 | Optional co-solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 12125-02-9 | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | 7487-88-9 | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |

| Schlenk flask (25 mL) | - | - | - | For inert atmosphere reaction. |

| Magnetic stir bar | - | - | - | - |

| Condenser | - | - | - | - |

| Nitrogen or Argon gas supply | High purity | - | - | To maintain an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a reflux condenser.

-

Dry the glassware thoroughly in an oven and allow it to cool under a stream of nitrogen or argon.

-

Maintain a positive pressure of inert gas throughout the setup and reaction. This is critical to prevent oxygen from entering, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[4]

-

-

Charging Reagents:

-

To the Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 mmol, 218 mg).

-

Add the palladium precatalyst, Pd(PPh₃)₂Cl₂ (0.025 mmol, 17.5 mg, 2.5 mol%).

-

Scientist's Note: Pd(II) complexes are often preferred as precatalysts over Pd(0) complexes (like Pd(PPh₃)₄) due to their superior air and thermal stability, making them easier to handle and store.[1] The active Pd(0) species is generated in situ through reduction by the amine base or phosphine ligand.[1]

-

-

Add the copper(I) iodide co-catalyst (0.05 mmol, 9.5 mg, 5.0 mol%).

-

Add triphenylphosphine (0.05 mmol, 13.1 mg, 5.0 mol%).

-

Scientist's Note: Additional phosphine ligand is often included to stabilize the palladium catalyst and prevent palladium black precipitation, especially at higher temperatures.

-

-

Evacuate the flask and backfill with inert gas three times to ensure all oxygen is removed.

-

-

Addition of Liquid Reagents and Reaction:

-

Via syringe, add anhydrous triethylamine (5.0 mL). The amine serves as both the base to neutralize the HBr byproduct and as the solvent.[1][5]

-

Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.

-

Lower the flask into a preheated oil bath set to 100 °C.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-6 hours).

-

-

Work-up and Isolation:

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the triethylamine.

-

Redissolve the residue in ethyl acetate (20 mL).

-

Wash the organic layer with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the amine salts, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective for eluting the product.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to afford the pure 4-methyl-2-(methylthio)-5-(phenylethynyl)pyridine.

-

Expected Product Characterization

-

Product: 4-methyl-2-(methylthio)-5-(phenylethynyl)pyridine

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Py-H6), 7.55-7.52 (m, 2H, Ar-H), 7.38-7.35 (m, 3H, Ar-H), 6.95 (s, 1H, Py-H3), 2.55 (s, 3H, S-CH₃), 2.45 (s, 3H, Py-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 164.5, 151.0, 148.2, 131.8 (2C), 128.8, 128.5 (2C), 122.9, 120.5, 115.8, 94.5, 85.3, 18.2, 14.1.

-

MS (ESI+): m/z calculated for C₁₅H₁₄NS [M+H]⁺: 240.08; found 240.1.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (decomposed Pd precatalyst or oxidized CuI).2. Insufficient temperature.3. Poor quality base/solvent (contains water). | 1. Use fresh catalysts and ensure an inert atmosphere.2. Increase reaction temperature in 10°C increments.3. Use freshly distilled or anhydrous grade amine/solvent. |

| Glaser Homocoupling Product | Presence of oxygen in the reaction vessel. | 1. Improve the inert atmosphere technique (ensure proper evacuation/backfilling).2. Degas the solvent before use by sparging with N₂/Ar for 15-20 minutes. |

| Decomposition of Reactants | Reaction temperature is too high or reaction time is too long. | 1. Reduce the reaction temperature.2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |

| Palladium Black Formation | Catalyst decomposition. | 1. Add more phosphine ligand (e.g., increase to 10 mol%).2. Ensure the reaction is well-stirred.3. Consider a more robust ligand if the problem persists. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: Triethylamine and DMF are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

-

Copper Iodide: Can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

-

Pressure: Reactions in sealed vessels under heating can build up pressure. Ensure the system is not fully sealed and is properly vented.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Nájera, C., & Chinchilla, R. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Li, Y., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. [Link]

-

Dou, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

Szymańska, I., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 8021-8029. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

application of 5-Bromo-4-methyl-2-(methylthio)pyridine in kinase inhibitor synthesis

An Application Guide to 5-Bromo-4-methyl-2-(methylthio)pyridine in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine derivatives are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved therapeutics, particularly in oncology.[1] Their ability to present functional groups in a defined three-dimensional space and the capacity of the ring nitrogen to act as a hydrogen bond acceptor make them ideal cores for enzyme inhibitors. Within this class, 5-Bromo-4-methyl-2-(methylthio)pyridine has emerged as a highly versatile and strategic building block for the synthesis of targeted kinase inhibitors.

This guide provides an in-depth exploration of its application, focusing on the causality behind synthetic choices and furnishing detailed protocols for researchers in drug discovery. The molecule's utility is rooted in its distinct functional handles:

-

The Pyridine Core: Serves as the foundational scaffold. When elaborated into a 2-aminopyridine, it functions as a potent "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of kinases, thereby mimicking the natural substrate.[2][3][4]

-

The C5-Bromine Atom: A robust and predictable handle for palladium-catalyzed cross-coupling reactions. It is the primary site for introducing molecular diversity, typically aryl and heteroaryl groups that can extend into selectivity pockets of the kinase.

-

The C2-Methylthio Group: A modifiable functional group. While stable to many cross-coupling conditions, it can be oxidized to a methylsulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr). This two-step sequence allows for the late-stage introduction of amine functionalities crucial for hinge-binding.

-

The C4-Methyl Group: This substituent provides steric bulk and electronic influence, which can enhance binding affinity and, critically, improve the selectivity of the final inhibitor for its target kinase over other related kinases.[2]

This combination of features allows for a modular and powerful approach to building libraries of potential kinase inhibitors, as illustrated in the synthetic strategies below.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The primary utility of 5-Bromo-4-methyl-2-(methylthio)pyridine lies in its aptitude for palladium-catalyzed reactions at the C5 position. These methods are the cornerstones of modern drug synthesis due to their reliability, functional group tolerance, and broad substrate scope.

Caption: Core synthetic transformations of the title compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[5] In this context, it is used to append various aryl or heteroaryl moieties to the C5 position of the pyridine core, exploring the "selectivity pocket" of the target kinase.

Causality and Mechanistic Insight: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (i) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (ii) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (iii) Reductive Elimination which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of solvent and catalyst system is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for coupling 5-Bromo-4-methyl-2-(methylthio)pyridine with a generic arylboronic acid.

-

Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Then, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-aryl-4-methyl-2-(methylthio)pyridine.

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 70-95 | [5] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 80-98 | [7] |

| Pd/C (ligand-free) | K₂CO₃ | Isopropanol / H₂O | 80 | 65-90 | [7] |

Table 1. Representative conditions for Suzuki-Miyaura coupling of bromopyridines.

Buchwald-Hartwig Amination for C-N Bond Formation

For scaffolds where a nitrogen-linked substituent is desired at the C5 position, the Buchwald-Hartwig amination is the premier method.[8] This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of a different class of substituted pyridines.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu) and a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like XPhos or BrettPhos).[9][10] The bulky ligand promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition, while the strong base is necessary to deprotonate the amine, forming the palladium-amido intermediate.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reagent Preparation: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 eq.). Seal the flask and purge with argon.

-

Catalyst Pre-formation (Optional but Recommended): In a separate glovebox or under a strong argon stream, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.). Add the reaction solvent (e.g., dry, degassed toluene) and stir for 10 minutes.

-

Reactant Addition: To the flask containing the base, add 5-Bromo-4-methyl-2-(methylthio)pyridine (1.0 eq.) and the desired amine (1.2 eq.).

-

Reaction: Add the catalyst solution to the reactant mixture. Heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the desired N-substituted product.

Advanced Strategy: A Multi-Step Synthesis of a Kinase Inhibitor Scaffold

The true power of 5-Bromo-4-methyl-2-(methylthio)pyridine is realized in multi-step syntheses that leverage its different functional groups sequentially. The following workflow outlines a robust strategy to convert the starting material into a 5-aryl-2-aminopyridine scaffold, a common core structure for potent kinase inhibitors.[2][3]

Caption: Multi-step workflow to a kinase inhibitor scaffold.

Step 1: Suzuki Coupling (as per Protocol 1)

The first step is to install the desired aryl group at the C5 position using the Suzuki-Miyaura coupling conditions described previously. This establishes the core carbon skeleton of the target inhibitor.

Step 2: Oxidation of the Methylthio Group

To transform the C2 position into a reactive site for amination, the methylthioether is oxidized to a methylsulfone. The sulfone is a strong electron-withdrawing group and an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack.

Protocol 3: Oxidation to Methylsulfone

This protocol is adapted from procedures for oxidizing similar thioether-substituted heterocycles.[11]

-

Dissolution: Dissolve the 5-aryl-4-methyl-2-(methylthio)pyridine (1.0 eq.) in a suitable solvent like acetic acid or chloroform.

-

Oxidant Addition: Cool the solution in an ice bath to 0-5 °C. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) or hydrogen peroxide (H₂O₂, 30% aq. solution) portion-wise, maintaining the internal temperature below 10 °C. The use of a slight excess of oxidant ensures complete conversion to the sulfone.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows full consumption of the starting material and the intermediate sulfoxide.

-

Work-up: Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy excess peroxide. Neutralize with a base such as saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to isolate the 5-aryl-4-methyl-2-(methylsulfonyl)pyridine.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Amination

With the activated methylsulfonyl group in place, the final hinge-binding amine can be introduced via an SNAr reaction. This reaction is often high-yielding and proceeds under milder conditions than a Buchwald-Hartwig amination at the C2 position would require.

Protocol 4: SNAr with an Amine

-

Reaction Setup: In a sealed vial or round-bottom flask, combine the 5-aryl-4-methyl-2-(methylsulfonyl)pyridine (1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base (Optional): For primary amines or less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.) may be added to scavenge the methanesulfinic acid byproduct.

-

Reaction: Heat the mixture to 80-120 °C and stir until the reaction is complete (monitor by LC-MS).

-

Work-up and Purification: Cool the reaction mixture, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Wash the organic layer thoroughly with water and brine to remove the high-boiling solvent. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization to obtain the final 2-amino-5-arylpyridine inhibitor.

Caption: H-bond interactions of a 2-aminopyridine with the kinase hinge.

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyridine is a powerful and versatile building block in drug discovery. Its strategically placed functional groups enable a modular and efficient synthesis of kinase inhibitors. By employing robust and well-established methodologies such as Suzuki-Miyaura coupling, followed by a reliable oxidation/SNAr sequence, medicinal chemists can rapidly generate diverse libraries of 5-aryl-2-aminopyridine derivatives. This scaffold is proven to effectively target the kinase hinge region, providing a solid foundation for the development of novel, potent, and selective anticancer therapeutics.

References

-

Islam, S. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

Lee, S., et al. (2024). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. MedChemComm. Available at: [Link]

- Gurczynski, M., et al. (1988). Oxidation of methylpyridines with some argentous compounds. Journal of Chemical Technology and Biotechnology.

-

Klapars, A., et al. (2005). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 44(1), 127-130. Available at: [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868270. Available at: [Link]

-

Reddy, G., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Available at: [Link]

-

Zhu, G., et al. (2003). Synthesis and Identification of[5][12][13]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 46(12), 2467-2470. Available at: [Link]

-

St-Gelais, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Li, J., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 54(23), 2950-2953. Available at: [Link]

-

Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8097-8113. Available at: [Link]

-

Lee, S., et al. (2024). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Medicinal Chemistry. Available at: [Link]

- Cislak, F. E. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office.

-

Cherioux, F., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18025-18037. Available at: [Link]

-

Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(21), 7270-7272. Available at: [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

-

Deadman, J. J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16023-16034. Available at: [Link]

-

Kusakabe, K., et al. (2015). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. Available at: [Link]

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6520-6545. Available at: [Link]

-

Chemistry Corner. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

-